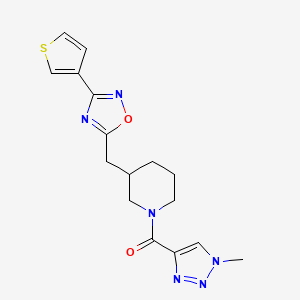

![molecular formula C19H20F2N6O2S B2993649 2,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-65-8](/img/structure/B2993649.png)

2,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound of interest in both pharmaceutical and chemical research. It belongs to the class of pyrazolopyrimidines, which have shown diverse biological activities.

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, which are part of the compound’s structure, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to modulate myeloid leukemia .

Mode of Action

It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . These are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological applications, affecting various biochemical pathways .

Pharmacokinetics

It is known that synthetic approaches applied in preparing selected fda approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored . Special attention has been given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .

Result of Action

Pyrimidine derivatives have been reported to exhibit a wide range of biological activities .

Action Environment

It is known that the suzuki–miyaura (sm) cross-coupling reaction, which might be involved in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

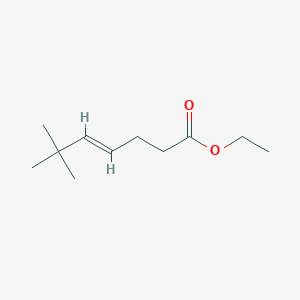

Initial Reaction: : Synthesis begins with the preparation of 2,4-difluorobenzoyl chloride from 2,4-difluorobenzoic acid using thionyl chloride under reflux conditions.

Formation of Key Intermediate: : The benzoyl chloride derivative reacts with 2-aminoethylmorpholine to form N-(2-aminoethyl)-2,4-difluorobenzamide under basic conditions, typically using triethylamine.

Cyclization and Addition: : A methylthio pyrazolo[3,4-d]pyrimidine intermediate is synthesized separately. This intermediate undergoes cyclization with the previously formed benzamide, using heat and a suitable solvent like ethanol or DMF (dimethylformamide).

Industrial Production Methods

Industrial production methods would generally follow similar steps but on a larger scale, often using flow chemistry to manage the exothermic reactions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation, forming sulfoxides or sulfones. Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Reduction can lead to removal of the fluorine atoms, typically using reagents such as lithium aluminium hydride (LiAlH4).

Substitution: : Nucleophilic aromatic substitution reactions are facilitated by the electron-withdrawing fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: : H2O2, m-CPBA, in aqueous or organic solvent.

Reduction: : LiAlH4 in ether or THF (tetrahydrofuran).

Substitution: : NaOCH3 or KOtBu in polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: : Sulfoxides and sulfones of the parent compound.

Reduction: : De-fluorinated derivatives.

Substitution: : Methoxy-substituted benzamides.

Scientific Research Applications

2,4-Difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has applications in:

Chemistry: : Serving as an intermediate in the synthesis of more complex molecules.

Biology: : Potential as a tool compound for studying kinase inhibition.

Medicine: : Investigation as a lead compound for anti-cancer therapies, given its ability to interfere with cellular signaling pathways.

Industry: : Utilized in material science for developing new polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

2,4-Difluoro-5-methylbenzoic acid

4-Morpholino-1H-pyrazolo[3,4-d]pyrimidine

N-(2-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide

Unique Attributes

The combination of 2,4-difluorobenzamide with pyrazolo[3,4-d]pyrimidine and morpholine imparts unique binding properties and biological activity.

The presence of the methylthio group is rare in similar compounds, potentially offering distinct pharmacokinetic benefits.

Properties

IUPAC Name |

2,4-difluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N6O2S/c1-30-19-24-16(26-6-8-29-9-7-26)14-11-23-27(17(14)25-19)5-4-22-18(28)13-3-2-12(20)10-15(13)21/h2-3,10-11H,4-9H2,1H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSOXQBECQDWOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C(=N1)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2993566.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide](/img/structure/B2993574.png)

![3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2993575.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993586.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2993587.png)